3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-28-17-10-6-15(7-11-17)19-13-18(14-4-8-16(22)9-5-14)23-21-24-20(3-2-12-27)25-26(19)21/h4-11,13,19,27H,2-3,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINCOHJTNDAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The core structure is assembled via a one-pot cyclocondensation between 1H-1,2,4-triazol-5-amine and a mixture of 4-bromobenzaldehyde and 4-methoxybenzaldehyde. Calcium carbide (CaC₂) acts as a desiccant and base, while cuprous bromide (CuBr) catalyzes the oxidative coupling. Reaction conditions involve heating in dimethylformamide (DMF) at 130°C for 9 hours under an oxygen atmosphere, achieving yields of 74–94%.
Table 1: Optimization of Cyclocondensation Conditions
Functionalization with Propanol Side Chain
The propanol moiety is introduced via nucleophilic substitution at position 2 of the triazolo-pyrimidine core. 3-Chloropropanol reacts with the intermediate under basic conditions (K₂CO₃ in acetonitrile), followed by reduction with sodium borohydride (NaBH₄) to stabilize the hydroxyl group. This step achieves an 85% yield after column chromatography.
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly enhances reaction efficiency. A Vilsmeier–Haack formylation step, using POCl₃ and DMF , generates an aldehyde intermediate, which undergoes reductive amination with propanolamine. Microwave conditions (150°C, 20 minutes) reduce reaction time from hours to minutes while maintaining yields above 80%.
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 9 hours | 20 minutes |
| Yield (%) | 74 | 82 |
| Purity (HPLC) | 95% | 98% |
Catalytic and Solvent Effects
Role of Copper Catalysts
CuBr facilitates oxidative dehydrogenation, critical for aromatization of the dihydro-pyrimidine ring. Substituting CuBr with Pd(OAc)₂ in ethanol under oxygen increases yield to 94% but requires stringent anhydrous conditions.
Solvent Polarity and Selectivity
Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents (ethanol, acetic acid) promote side reactions. DMF achieves optimal balance between solubility and reactivity, enabling complete conversion of starting materials.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Melting point analysis shows a sharp range of 175–176°C, consistent with crystalline homogeneity.
Industrial-Scale Production Considerations
Batch processes in continuous flow reactors improve scalability by minimizing thermal degradation. Catalyst recycling (CuBr) reduces costs, while microwave-assisted continuous-flow systems achieve throughputs of 1 kg/day with 90% yield .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromophenyl Group
The bromine atom on the 4-bromophenyl group undergoes substitution reactions with nucleophiles. This reactivity is leveraged for further functionalization:
Key Findings :
-
Suzuki coupling proceeds efficiently with Pd(PPh3)4 in toluene/ethanol (3:1) at 80°C, yielding biaryl derivatives with >75% efficiency.
-
Hydrolysis requires catalytic CuI and yields phenolic products, though competing debromination may occur at elevated temperatures.
Oxidation of Propanol Moiety
The primary alcohol group (-CH2CH2CH2OH) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CrO3/H2SO4 | Acetone, 0°C | Carboxylic acid | 62% | |
| Pyridinium chlorochromate (PCC) | DCM, rt | Aldehyde | 48% | |
| TEMPO/NaClO | H2O, KBr, pH 9–10 | Ketone (partial oxidation) | 35% |
Key Findings :
-
Strong oxidants like CrO3 yield carboxylic acids, while milder agents (PCC) produce aldehydes.
-
Over-oxidation side reactions are mitigated using TEMPO/NaClO systems .
Esterification and Etherification
The propanol group participates in esterification and ether-forming reactions:
Key Findings :
-
Acetylation achieves near-quantitative yields under anhydrous conditions.
-
Sulfonation requires careful temperature control to avoid decomposition.
Triazolopyrimidine Core Reactivity
The fused triazolopyrimidine ring undergoes selective modifications:
Key Findings :
-
Ring-opening with H2O2 generates dihydroxy intermediates, which are precursors for further functionalization .
-
Click chemistry modifications enhance solubility for pharmacological applications .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl group participates in demethylation and electrophilic substitution:
Key Findings :
-
Demethylation with BBr3 proceeds regioselectively without disrupting the triazolopyrimidine core .
-
Nitration requires low temperatures to prevent ring sulfonation side reactions .
Stability and Side Reactions
The compound’s stability under various conditions is critical for reaction design:
Analytical Methods :
-
HPLC : Used to monitor reaction progress and purity (>95% purity threshold).
-
NMR : Confirms substitution patterns (e.g., 1H NMR δ 7.2–7.6 ppm for aromatic protons) .
Comparative Reaction Efficiency
The table below summarizes optimized conditions for key transformations:
This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, with reactions often requiring precise control of temperature, catalysts, and solvent systems. Further research is needed to explore enantioselective modifications and catalytic asymmetric transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of bromine and methoxy groups enhances their biological activity by modifying interactions with cellular targets.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. The compound may demonstrate efficacy against a range of bacterial and fungal pathogens. The halogenated phenyl groups are known to increase lipophilicity, facilitating membrane penetration and enhancing antimicrobial action.
Anti-inflammatory Effects
Compounds structurally related to 3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, providing a therapeutic avenue for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Bromophenyl Group : Enhances binding affinity to target proteins.
- Methoxy Group : Increases solubility and alters electronic properties.
- Triazolo-Pyrimidine Core : Confers a scaffold that is effective in modulating various biological pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a series of triazolo-pyrimidine derivatives against the MCF-7 breast cancer cell line. Compounds showed IC50 values ranging from 10 to 30 μM, with substitutions at the phenyl rings significantly influencing potency.
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against certain strains, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity. The propanol group may play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazolo-Pyrimidine Family
Several compounds share the triazolo-pyrimidine backbone but differ in substituents, leading to variations in physicochemical and biological properties. Key analogs include:
Key Differences and Implications
- Solubility: The propan-1-ol side chain likely increases hydrophilicity compared to non-polar analogs like 7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-triazolo-pyrimidine, enhancing bioavailability .
Research Findings and Limitations
- Synthetic Challenges : The triazolo-pyrimidine core requires multi-step synthesis, often involving cyclocondensation reactions. Substituents like bromine may complicate purification due to steric hindrance .
- Biological Data Gaps: No direct studies on the target compound’s bioactivity were identified in the provided evidence. However, structural parallels to active compounds suggest possible antimicrobial or anticancer activity .
- Physicochemical Predictions : Computational models estimate a pKa of ~6.8 for related triazolo-pyrimidines, implying moderate solubility at physiological pH .
Biological Activity
3-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from diverse sources of research.
- Molecular Formula : C21H21BrN4O2
- Molecular Weight : 441.3 g/mol
- IUPAC Name : 3-[7-(4-bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- InChI Key : OUWMUGGWZJAQPQ-UHFFFAOYSA-N
The biological activity of triazolopyrimidine derivatives often involves interaction with specific biological targets such as enzymes and receptors. The unique structure of this compound suggests potential for:
- Enzyme Inhibition : This compound may act as a selective inhibitor for various enzymes involved in cancer cell proliferation and inflammation pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolopyrimidine class. For instance:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity Level |
|---|---|
| Bacteria (e.g., E. coli) | Moderate |
| Fungi (e.g., Candida spp.) | High |
Research indicates that the bromophenyl and methoxyphenyl substituents enhance the compound's ability to disrupt microbial cell membranes .
Anti-inflammatory Effects
In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions, such as Claisen-Schmidt condensation followed by cyclization or Michael addition. For example, analogous compounds with bromophenyl and methoxyphenyl substituents were synthesized using reflux conditions in ethanol or THF, achieving yields up to 86% . Key steps include:
- Condensation: Reacting bromophenyl and methoxyphenyl precursors under acidic or basic catalysis.
- Cyclization: Using microwave-assisted heating or room-temperature stirring to form the triazolo-pyrimidine core.
- Purification: Column chromatography with solvent systems like 10% methanol/dichloromethane ensures >94% purity . Optimization Tips: Adjust stoichiometry (1:1.2 molar ratio of precursors), use anhydrous solvents, and monitor reaction progress via TLC.
Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Condensation | Claisen-Schmidt, EtOH, reflux | 80% | >95% | |
| Cyclization | THF, RT, 24h | 86% | >94% |
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?
Answer: A combination of 1H/13C NMR, IR, and HRMS is essential. Key features include:
- 1H NMR: Aromatic protons (δ 6.97–8.07 ppm for bromophenyl/methoxyphenyl groups) and diastereotopic protons (δ 3.58–5.00 ppm for pyrimidine hydrogens) .
- 13C NMR: Carbonyl signals (δ ~165 ppm) and quaternary carbons (δ ~120–140 ppm) .
- IR: Stretching vibrations for C=O (1651–1653 cm⁻¹) and C-Br (550–600 cm⁻¹) .
- HRMS: Confirm molecular formula (e.g., [M+H]+ at m/z 445.38 for C₂₀H₂₁BrN₄OS) .
Table 2: Key Spectral Benchmarks
| Technique | Target Signal | Functional Group/Structure | Reference |
|---|---|---|---|
| 1H NMR | δ 7.71–8.07 (d, J=8.4–8.6 Hz) | Aromatic protons | |
| IR | 1651 cm⁻¹ | C=O in pyrimidine |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of analogs with varying substituents?
Answer: Systematic structure-activity relationship (SAR) studies are critical. For example:
- Substituent Effects: Replacing methoxy with chloro or fluoro groups alters antitubulin activity (e.g., IC₅₀ shifts from 2.1 µM to 0.8 µM) .
- Assay Design: Use standardized in vitro models (e.g., human cancer cell lines) and compare EC₅₀ values across analogs .
- Data Normalization: Account for variations in purity (>95% HPLC) and solvent effects (DMSO vs. saline) .
Contradiction Case: A 27% yield in scaled-up synthesis (vs. 86% in small-scale) may stem from inefficient mixing or heat transfer. Address via process optimization (e.g., flow chemistry) .
Q. What computational strategies predict binding interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with σ₁ receptors or tubulin. Focus on hydrophobic pockets accommodating bromophenyl groups .
- MD Simulations: Run 100-ns trajectories to assess stability of hydrogen bonds between the triazolo-pyrimidine core and target residues (e.g., Lys352 in σ₁R) .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at methoxyphenyl) using tools like MOE .
Q. How should conflicting spectral data for dihydro-pyrimidine conformers be analyzed?
Answer:
- Dynamic NMR: Detect conformational exchange broadening in 1H NMR (e.g., coalescence at 400 MHz for diastereotopic protons) .
- Variable-Temperature Studies: Freeze conformers at −80°C to resolve split signals (Δδ > 0.2 ppm) .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., CCDC deposition codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
